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Compound Name: CCT-251921

Cat. No.: B606554 Get Quote

CCT-251921 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects and toxicity of the

CDK8/19 inhibitor, CCT-251921.

Frequently Asked Questions (FAQs)
Q1: What is CCT-251921 and what is its primary target?

A1: CCT-251921 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-

Dependent Kinase 8 (CDK8).[1][2] It also demonstrates equipotent affinity for CDK19, a close

homolog of CDK8.[2] The IC50 for CDK8 is approximately 2.3 nM.[1]

Q2: Have there been reports of toxicity associated with CCT-251921?

A2: Yes, initial preclinical studies reported severe systemic toxicity in mice treated with CCT-
251921.[3][4] However, subsequent research has suggested that this toxicity may not be due to

the on-target inhibition of CDK8/19.[3][4][5]

Q3: What is the current understanding of the mechanism behind CCT-251921 toxicity?

A3: The prevailing hypothesis is that the observed toxicity of CCT-251921 is a result of off-

target effects.[3][4] Kinome profiling has identified several other kinases that are inhibited by

CCT-251921, and these off-target activities are believed to contribute to its toxic profile,

particularly at the high doses used in some early studies.[3][4]
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Q4: Why were high doses of CCT-251921 used in the initial toxicity studies?

A4: The dose selection in the early in vivo studies was based on the inhibition of STAT1 Ser727

phosphorylation, which was presumed to be a pharmacodynamic biomarker for CDK8/19

activity.[3][4] However, it was later demonstrated that STAT1 S727 phosphorylation is not a

reliable marker for CDK8/19 inhibition, as it can be induced by various stimuli in a CDK8/19-

independent manner.[3][4] This led to the use of doses that were likely high enough to engage

off-target kinases, resulting in toxicity.[3][4]

Troubleshooting Guide
Issue: I am observing unexpected toxicity in my in vivo experiments with CCT-251921.

Potential Cause Troubleshooting Steps

High dosage leading to off-target effects

Review your dosing regimen. The initial high

doses reported in some literature were based on

an unreliable pharmacodynamic marker (STAT1

S727 phosphorylation).[3][4] Consider

performing a dose-response study to determine

the minimal effective dose for your model.

Off-target kinase inhibition

Be aware of the known off-target profile of CCT-

251921. If your experimental system is sensitive

to the inhibition of kinases such as PIKFYVE,

this could be the source of toxicity.[4] Consider

using a structurally different CDK8/19 inhibitor

with a distinct off-target profile for comparison.

On-target toxicity in a specific model

While evidence points to off-target effects, on-

target toxicity in a particularly sensitive model

cannot be entirely ruled out. To investigate this,

you could use a CDK8/19 inhibitor with a

cleaner kinome profile or employ genetic

approaches (e.g., CDK8/19 knockout) to mimic

on-target inhibition.
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Data on Off-Target Effects and Toxicity
Kinome Profiling of CCT-251921
The following table summarizes the key off-target kinases of CCT-251921 identified through

kinome scanning. The data is derived from a study where the inhibitor was screened against a

panel of 468 kinases at a concentration of 2 µM.[4]

Target Kinase Gene Symbol % Inhibition at 2 µM Notes

PIKFYVE PIKFYVE High
Implicated in vacuole

formation.[4]

STK16 STK16 Moderate
Serine/threonine

kinase.

JNK1 MAPK8 Moderate
Member of the MAP

kinase family.

Other kinases ... ... ...

CDK8 CDK8 High On-target

CDK19 CDK19 High On-target

This table is a representation of the findings. For a complete list of inhibited kinases, refer to

the supplementary materials of Chen et al., Cells 2019, 8(11), 1413.[3][4]

Zebrafish Toxicity Assays
Zebrafish developmental toxicity assays were used to compare the toxicity of CCT-251921
(referred to as Cmpd3) with other CDK8/19 inhibitors. While another inhibitor, MSC2530818

(Cmpd4), showed significant toxicity, the effects of CCT-251921 were less severe.[3][4]
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Compound Concentration
% Healthy Larvae

(Day 5)

Observed

Phenotypes

Vehicle Control - >95% Normal development

CCT-251921 1 µM ~90%
No significant

abnormalities

CCT-251921 2 µM ~70%
Some developmental

abnormalities

MSC2530818 0.5-2 µM <20%
Severe developmental

defects

Data are illustrative and based on the findings of Chen et al. (2019). For detailed statistical

analysis, please refer to the original publication.[3][4]

Experimental Protocols
Kinome Profiling
Objective: To identify the off-target kinases of CCT-251921.

Methodology: A competitive binding assay (KINOMEscan™) was used.[4]

Compound Preparation: CCT-251921 was prepared at a concentration of 2 µM.

Kinase Panel: A panel of 468 human kinases was utilized.

Assay Principle: The assay measures the ability of the test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase. The amount of kinase

captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to

the kinase.

Data Analysis: The results are reported as the percentage of the kinase that is inhibited by

the compound compared to a DMSO control.

Zebrafish Developmental Toxicity Assay
Objective: To assess the in vivo toxicity of CCT-251921 during embryonic development.
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Methodology:

Animal Model: Zebrafish embryos (e.g., TU strain) are used.[6]

Experimental Setup: Embryos at 24 hours post-fertilization (hpf) are placed in individual wells

of a 24-well plate containing egg water.[6]

Compound Exposure: CCT-251921 is added to the egg water at various concentrations (e.g.,

1 µM and 2 µM). A vehicle control (e.g., DMSO) is run in parallel.

Incubation: The plates are incubated at 28.5 °C.

Endpoint Assessment: Embryos are examined daily under a microscope for viability and

morphological abnormalities (e.g., edema, curved body axis, tail malformation) for a period of

up to 5 days.[3]

Data Analysis: The percentage of healthy, abnormal, and dead embryos is calculated for

each treatment group.
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Caption: Proposed mechanism of CCT-251921-induced toxicity.
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Kinome Profiling Zebrafish Toxicity Assay
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Caption: Workflow for assessing off-target effects and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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